25C-NB3OMe hydrochloride

Descripción

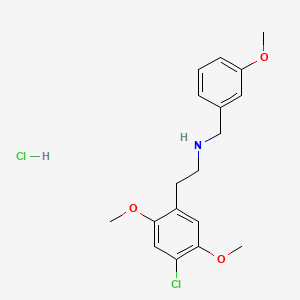

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQLGZXDXDMPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-57-0 |

Source

|

| Record name | 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25C-NB3OME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of 25C-NB3OMe Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25C-NB3OMe hydrochloride is a synthetic phenethylamine (B48288) derivative that has emerged as a potent serotonergic psychedelic. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the serotonin (B10506) 5-HT2A receptor. This document details its receptor binding affinity, functional activity, and the downstream signaling cascades it elicits. Methodologies for key experimental assays are provided to facilitate further research and drug development in this area.

Introduction

This compound is a derivative of the phenethylamine hallucinogen 2C-C.[1] Structurally, it belongs to the N-benzyl-substituted phenethylamine class, which is characterized by high potency at the serotonin 5-HT2A receptor.[1] Understanding the precise mechanism of action of 25C-NB3OMe is crucial for elucidating its pharmacological effects and potential therapeutic applications, as well as for comprehending its toxicological profile. This guide synthesizes the available data on its molecular interactions and cellular effects.

Primary Pharmacological Target: 5-HT2A Receptor

The principal mechanism of action of this compound is its activity as a potent partial agonist at the human serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[2] Activation of this receptor is the hallmark of classic psychedelic compounds and is responsible for their characteristic effects on perception, cognition, and mood.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinities (Ki) of N-Benzyl Phenethylamines at Serotonin Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| 25C-NBOMe | 0.68 | 0.69 | [3] |

| 2C-C | 23.9 | 12.7 | [3] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50) of N-Benzyl Phenethylamines at Serotonin Receptors

| Compound | Assay | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Reference |

| 25C-NBOMe | Ca2+ Mobilization | 265 | 47.2 | [3] |

| 2C-C | Ca2+ Mobilization | 20.4 | 178 | [3] |

Lower EC50 values indicate higher potency.

Downstream Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25C-NB3OMe initiates a cascade of intracellular signaling events. The two primary pathways implicated are the Gq/11 pathway and the β-arrestin pathway.

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[4] This cascade of events is believed to be central to the psychedelic effects of 5-HT2A agonists.

β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestins.[5] β-arrestin binding to the phosphorylated receptor can lead to receptor desensitization and internalization.[6] Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades that can involve kinases such as ERK (extracellular signal-regulated kinase) and Akt (protein kinase B).[7] The balance between Gq/11 and β-arrestin signaling, often referred to as "biased agonism," is an area of active research and may contribute to the diverse pharmacological profiles of different 5-HT2A agonists.

Experimental Protocols

The following protocols are based on methodologies described by Hansen et al. (2014) for the characterization of N-benzyl phenethylamines and are applicable for studying this compound.[8]

Radioligand Binding Assay (for Ki determination)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptors.

-

Radioligand: [3H]ketanserin for 5-HT2A receptors and [3H]mesulergine for 5-HT2C receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.7, containing 10 mM MgCl2 and 0.5 mM EDTA.

-

Non-specific Ligand: 10 µM Mianserin for 5-HT2A and 10 µM Sertindole for 5-HT2C.

-

Test Compound: this compound.

-

Scintillation Cocktail.

-

96-well microplates.

-

Filter mats (GF/B).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add cell membranes, radioligand, and either assay buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.

-

Incubate the plate at 37 °C for 30 minutes.

-

Terminate the incubation by rapid filtration through GF/B filter mats using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay (for EC50 determination)

This assay measures the functional potency of a compound by quantifying the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells: HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptors.

-

Culture Medium: DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

-

Calcium-sensitive dye: Fluo-4 AM.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound.

-

Reference Agonist: 5-HT.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic read capability (e.g., FLIPR).

Procedure:

-

Seed the cells in 96-well plates and grow to confluence.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the response as a function of the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent 5-HT2A receptor partial agonist. Its mechanism of action is primarily mediated through the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. The recruitment of β-arrestin may also play a role in its overall pharmacological profile. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific binding affinities, functional potencies, and the nuanced signaling profile of this compound. Such studies will be invaluable for understanding its psychoactive effects and for exploring its potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arrestin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Pharmacological Profile of 25C-NB3OMe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of 25C-NB3OMe hydrochloride (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride). A member of the N-benzylphenethylamine (NBOMe) class of serotonergic hallucinogens, 25C-NB3OMe is a derivative of the 2C-C phenethylamine. This document details its origins, compares its pharmacological profile to related compounds, and provides an understanding of its mechanism of action based on available scientific literature. While specific quantitative pharmacological data for 25C-NB3OMe is scarce, this guide synthesizes information from closely related analogues to provide a comprehensive understanding of its probable activity.

Introduction and Historical Context

The NBOMe class of compounds emerged from academic research aimed at developing high-affinity radioligands for the serotonin (B10506) 5-HT₂A receptor for use in positron emission tomography (PET) imaging. The foundational work was conducted by German chemist Ralf Heim in his 2003 dissertation at the Freie Universität Berlin. Heim discovered that adding an N-benzyl group to phenethylamines, particularly an N-(2-methoxybenzyl) group, dramatically increased their affinity for the 5-HT₂A receptor.

Subsequent research by a team at Purdue University led by David E. Nichols further explored these N-benzylphenethylamines. While much of the focus has been on the 2-methoxybenzyl (NB2OMe) and to a lesser extent the 4-methoxybenzyl (NB4OMe) substituted analogues due to their high potency, the 3-methoxybenzyl (NB3OMe) variants, including 25C-NB3OMe, were also synthesized and characterized. An analytical characterization of 25C-NB3OMe, differentiating it from its positional isomers, was published in the Microgram Journal in 2012 by Casale and Hays.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride |

| Synonyms | 2C-C-NB3OMe, NB3OMe-2C-C |

| Molecular Formula | C₁₈H₂₂ClNO₃ · HCl |

| Molecular Weight | 372.3 g/mol |

| CAS Number | 1566571-34-3 |

Synthesis

The synthesis of this compound is achieved through a reductive amination reaction. While a detailed, step-by-step protocol for this specific compound is not publicly available in the primary literature, the general methodology for the synthesis of NBOMe compounds is well-established.

General Experimental Protocol: Reductive Amination

-

Imine Formation: The precursor, 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (2C-C), is dissolved in a suitable solvent, typically ethanol (B145695) or methanol. An equimolar amount of 3-methoxybenzaldehyde (B106831) is added to the solution. The mixture is stirred, often with gentle heating, to facilitate the formation of the corresponding imine intermediate.

-

Reduction: The formed imine is then reduced to the secondary amine. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until the reduction is complete.

-

Workup and Purification: The reaction mixture is worked up by quenching any remaining reducing agent and removing the solvent. The resulting crude product is then purified, commonly through column chromatography, to isolate the freebase of 25C-NB3OMe.

-

Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to yield this compound.

Pharmacological Profile

Mechanism of Action

Like other members of the NBOMe family, 25C-NB3OMe is a potent agonist at serotonin receptors, particularly the 5-HT₂A subtype.[1] The psychedelic effects of these compounds are primarily mediated through their agonist activity at this receptor.

Receptor Binding and Functional Activity

Research has consistently shown that the position of the methoxy (B1213986) group on the N-benzyl ring is a critical determinant of 5-HT₂A receptor affinity and potency. The 2-methoxy substitution (as seen in the highly potent 25C-NBOMe) is optimal for receptor interaction. Moving the methoxy group to the 3- or 4-position generally leads to a significant decrease in potency.

A study on the iodo-analogue, 25I-NB3OMe, demonstrated a 55-fold reduction in in-vivo potency in the head-twitch response (HTR) model in mice compared to its 2-methoxy counterpart, 25I-NBOMe.[2] The head-twitch response in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in humans.[2] This suggests that 25C-NB3OMe is also substantially less potent than 25C-NBOMe.

Table 1: Comparative In-Vivo Potency of NBOMe Analogues (Head-Twitch Response in Mice)

| Compound | ED₅₀ (μmol/kg) | Relative Potency |

| 25I-NBOMe | ~0.17 | High |

| 25I-NB3OMe | ~9.36 | Low |

Data for 25I-NBOMe and 25I-NB3OMe from Halberstadt & Geyer (2014).

Signaling Pathways

Activation of the 5-HT₂A receptor by NBOMe compounds is known to initiate a cascade of intracellular signaling events. Studies on the closely related 25C-NBOMe have shown that it leads to the activation of the MAPK/ERK signaling pathway and the inhibition of the Akt/PKB signaling pathway.[3] It is highly probable that 25C-NB3OMe, as a 5-HT₂A agonist, would engage similar downstream signaling cascades, though the magnitude of this effect would likely be attenuated due to its presumed lower potency.

Conclusion

This compound is a derivative of the 2C-C phenethylamine, notable for the placement of the methoxy group at the 3-position of its N-benzyl substituent. Its discovery is rooted in the early 2000s academic exploration of N-benzylphenethylamines as potent 5-HT₂A receptor ligands. While analytical data exists to confirm its structure, specific quantitative pharmacological data for 25C-NB3OMe remains elusive in the published literature. However, based on robust structure-activity relationship studies of the NBOMe class, it can be confidently inferred that 25C-NB3OMe is a significantly less potent 5-HT₂A agonist compared to its 2-methoxy isomer, 25C-NBOMe. Further research is required to fully elucidate the specific binding affinities and functional activities of 25C-NB3OMe to provide a more complete understanding of its pharmacological profile. This guide serves as a summary of the current knowledge and a framework for future investigation into this and related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 25C-NB3OMe Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

25C-NB3OMe hydrochloride is a potent synthetic phenethylamine (B48288) derivative known for its high affinity and agonist activity at the serotonin (B10506) 5-HT2A receptor. As a member of the NBOMe class of compounds, it is structurally related to the 2C family of psychedelics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine. The presence of the N-(3-methoxybenzyl) group is a defining feature of this particular analog.

Chemical Structure:

A summary of its key chemical and physical properties is provided in the table below.[1]

| Property | Value | Reference |

| IUPAC Name | 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride | [1] |

| Synonyms | 3-Methoxy-25C-NBOMe HCl, 2C-C-NB3OMe HCl | [1] |

| CAS Number | 1566571-57-0 | |

| Molecular Formula | C18H22ClNO3 • HCl | [1] |

| Molecular Weight | 372.3 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 161.5 °C | [1] |

| Solubility | No data available |

Pharmacological Properties

25C-NB3OMe is a potent agonist at the 5-HT2A receptor, a member of the G-protein coupled receptor (GPCR) family.[2] Its pharmacological effects are primarily mediated through the activation of this receptor and its downstream signaling pathways.

Receptor Binding Affinity and Functional Activity

The N-benzyl substitution in NBOMe compounds generally increases their affinity for the 5-HT2A receptor compared to their 2C counterparts. While specific binding affinity (Ki) and functional activity (EC50, Emax) data for 25C-NB3OMe are not widely published, data for the closely related 25C-NBOMe (with the methoxy (B1213986) group at the 2-position of the N-benzyl ring) provides valuable insight.

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Efficacy | Reference |

| 25C-NBOMe | 5-HT2A | Ca2+ Mobilization | 0.68 | 265 | Full Agonist | [3] |

| 5-HT2C | Ca2+ Mobilization | 0.69 | 47.2 | 60% of 5-HT | [3] |

Note: This data is for the 2-methoxybenzyl isomer (25C-NBOMe), not the 3-methoxybenzyl isomer (25C-NB3OMe). It is included for comparative purposes due to the lack of specific data for 25C-NB3OMe.

Pharmacokinetics

There is currently no publicly available pharmacokinetic data for this compound, including information on its half-life, bioavailability, metabolism, and excretion.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25C-NB3OMe primarily initiates a signaling cascade through the Gq/G11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream protein targets, leading to a cellular response.

Canonical 5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology: [1]

-

Sample Preparation: Dissolve approximately 10 mg of this compound in deuterated chloroform (B151607) (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Parameters:

-

Spectral Width: At least -3 ppm to 13 ppm.

-

Pulse Angle: 90°.

-

Delay Between Pulses: 45 seconds.

-

NMR Spectroscopy Experimental Workflow

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation:

-

Use cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue with high receptor density (e.g., rat frontal cortex).

-

Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash.

-

Repeat the centrifugation and resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Calcium Flux Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT2A receptor.

Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.

-

Incubate the cells to allow for de-esterification of the dye.

-

-

Assay Procedure:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader capable of kinetic reads and with automated injectors (e.g., FLIPR or FlexStation).

-

Add varying concentrations of this compound to the wells.

-

Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration. A baseline reading is taken before compound addition, and the response is monitored after addition.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response as a function of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response).

-

Efficacy can be expressed relative to a known full agonist, such as serotonin (5-HT).

-

Calcium Flux Assay Workflow

Conclusion

This compound is a potent phenethylamine derivative with high affinity for the 5-HT2A receptor. Its chemical structure and properties have been characterized, and its primary mechanism of action is through the activation of the Gq/G11 signaling pathway. While quantitative pharmacological data for this specific isomer is limited, the provided experimental protocols offer a framework for its further investigation. This technical guide serves as a foundational resource for researchers working with this and related compounds, facilitating a deeper understanding of their properties and potential applications in neuroscience and pharmacology.

References

An In-Depth Technical Guide to 25C-NB3OMe Hydrochloride as a 5-HT2A Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available research data exists for the specific pharmacological properties of 25C-NB3OMe hydrochloride. This guide provides a comprehensive overview based on available information and data from the closely related and more extensively studied analog, 25C-NBOMe, to offer a comparative and predictive context.

Introduction

This compound is a synthetic phenethylamine (B48288) derivative that belongs to the N-benzylmethoxy-phenethylamine (NBOMe) class of compounds. It is an analog of the psychedelic phenethylamine 2C-C, distinguished by the addition of a 3-methoxybenzyl group to the amine. Like other members of the NBOMe family, 25C-NB3OMe is recognized as a potent partial agonist of the human serotonin (B10506) 2A (5-HT2A) receptor, a key target in psychedelic research and neuropsychopharmacology.[1] This guide provides a technical overview of its anticipated pharmacology, signaling pathways, and relevant experimental protocols.

Chemical and Physical Properties

-

IUPAC Name: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride

-

Molecular Formula: C₁₈H₂₃Cl₂NO₃

-

Molar Mass: 372.29 g/mol (hydrochloride salt)

Pharmacology and Mechanism of Action

25C-NB3OMe is expected to exhibit high affinity and partial agonist activity at the 5-HT2A receptor. The interaction of agonists with the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).

Furthermore, like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin pathways upon agonist binding. This can lead to receptor desensitization, internalization, and the initiation of a distinct set of downstream signaling events. The balance between G-protein-mediated and β-arrestin-mediated signaling, known as biased agonism, is a critical area of research for understanding the diverse effects of 5-HT2A agonists.

Quantitative Pharmacological Data

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

| Compound | 5-HT2A Receptor | 5-HT2C Receptor |

| 25C-NB3OMe HCl | Data Not Available | Data Not Available |

| 25C-NBOMe | 0.68 | 0.69 |

| 2C-C | 23.9 | 12.7 |

Lower Kᵢ values indicate higher binding affinity.

Table 2: Comparative Functional Activity (EC₅₀, nM) and Efficacy (% of 5-HT)

| Compound | Assay | 5-HT2A Receptor | 5-HT2C Receptor |

| 25C-NB3OMe HCl | Ca²⁺ Mobilization | Data Not Available | Data Not Available |

| 25C-NBOMe | Ca²⁺ Mobilization | 265 | 47.2 |

| 2C-C | Ca²⁺ Mobilization | 20.4 | 178 |

Lower EC₅₀ values indicate higher potency. Efficacy is expressed as the maximal response relative to the endogenous ligand, serotonin (5-HT).

Table 3: Comparative Efficacy

| Compound | Assay | 5-HT2A Receptor Efficacy | 5-HT2C Receptor Efficacy |

| 25C-NB3OMe HCl | Ca²⁺ Mobilization | Data Not Available | Data Not Available |

| 25C-NBOMe | Ca²⁺ Mobilization | Full Agonist | 60% |

| 2C-C | Ca²⁺ Mobilization | Full Agonist | 29% |

Signaling Pathways

The activation of the 5-HT2A receptor by an agonist like 25C-NB3OMe initiates distinct intracellular signaling cascades.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize 5-HT2A receptor agonists. These would need to be adapted and optimized for the specific investigation of this compound.

Radioligand Binding Assay (for Kᵢ determination)

This assay determines the binding affinity of a compound for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for antagonist binding or [¹²⁵I]DOI for agonist binding).

-

A range of concentrations of the unlabeled test compound (this compound).

-

Membrane preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin).

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Calcium Mobilization Assay (for EC₅₀ and Efficacy determination)

This functional assay measures the ability of a compound to activate the Gq-coupled signaling pathway by detecting changes in intracellular calcium levels.

References

Pharmacological profile of 25C-NB3OMe hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of 25C-NB3OMe Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of this compound (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine), a potent psychedelic phenethylamine. 25C-NB3OMe is a derivative of 2C-C and a positional isomer of the more widely studied 25C-NBOMe. It is characterized as a high-potency partial agonist of the human serotonin (B10506) 5-HT₂A receptor, the primary target mediating the effects of classic psychedelics.[1] Due to the limited availability of specific quantitative in vitro data for 25C-NB3OMe in peer-reviewed literature, this guide provides pharmacological context by presenting data for the parent compound, 2C-C, and its well-characterized isomer, 25C-NBOMe. Furthermore, it details the critical structure-activity relationship concerning the position of the methoxy (B1213986) group on the N-benzyl ring, which significantly impacts in vivo potency. This document includes detailed experimental protocols for key assays used in characterizing such compounds and provides diagrams of the relevant signaling pathways and experimental workflows.

Pharmacological Profile

Mechanism of Action

25C-NB3OMe is a member of the N-benzylphenethylamine (NBOMe) class of psychoactive substances.[2] Like other compounds in this family, its primary pharmacological activity is mediated through its interaction with the serotonin 5-HT₂A receptor. It acts as a potent partial agonist at this G-protein coupled receptor (GPCR).[1] The activation of the 5-HT₂A receptor, which is primarily coupled to the Gq/G₁₁ signaling pathway, is the initiating event for the psychedelic effects observed with this class of compounds.[3]

Receptor Binding and Functional Activity Data

Table 1: Receptor Binding Affinities (Kᵢ, nM)

| Compound | 5-HT₂A | 5-HT₂C |

|---|---|---|

| 2C-C | Strong Affinity | Strong Affinity |

| 25C-NBOMe | High Affinity (Low nM) | High Affinity (Low nM) |

Note: The N-benzyl moiety significantly increases binding affinity for 5-HT₂ receptors compared to the parent 2C compounds.[3]

Table 2: Functional Activity (EC₅₀, nM & Efficacy)

| Compound | Assay Type | 5-HT₂A | 5-HT₂C |

|---|---|---|---|

| 2C-C | Inositol Phosphate | Full Agonist | Full Agonist |

| 25C-NBOMe | Calcium Mobilization | Full Agonist | Partial Agonist (60% Efficacy vs 2C-C) |

Note: While N-benzyl substitution increases affinity, it can result in reduced functional efficacy at the 5-HT₂C receptor compared to the parent 2C compound.

Structure-Activity Relationship (SAR)

The position of the methoxy group on the N-benzyl ring is a critical determinant of in vivo activity. Studies on the iodine-substituted analogue, 25I-NBOMe, provide direct insight into this relationship.

-

2-Methoxy Position (Standard NBOMe): 25I-NBOMe is a highly potent hallucinogen with an ED₅₀ of 0.17 µmol/kg in the murine head-twitch response (HTR) assay.[2]

-

3-Methoxy Position (NB3OMe): When the methoxy group is moved to the meta position, as in 25I-NB3OMe, the in vivo potency is reduced by 55-fold, with an ED₅₀ of 9.36 µmol/kg in the HTR assay.[2]

-

4-Methoxy Position (NB4OMe): The para-methoxy analogue, 25I-NB4OMe, shows no activity at all in the HTR assay.[2]

This evidence strongly suggests that 25C-NB3OMe, while a potent 5-HT₂A agonist, is significantly less potent in vivo than its 2-methoxy counterpart, 25C-NBOMe.

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT₂A receptor activation and is considered a reliable predictor of hallucinogenic potential in humans.[4][5] Administration of 5-HT₂A agonists like the NBOMe-series compounds reliably induces this behavior in a dose-dependent manner, and the response can be blocked by 5-HT₂A antagonists.[5][6]

Signaling Pathways and Experimental Workflows

Canonical 5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a Gq/G₁₁-coupled GPCR. Agonist binding initiates a cascade that leads to an increase in intracellular calcium.

Workflow for 5-HT₂A Receptor Radioligand Binding Assay

This workflow outlines the process for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand.

Workflow for Gq/11-Mediated Calcium Flux Assay

This workflow describes a functional assay to measure receptor activation by detecting downstream calcium mobilization in live cells.

Workflow for Murine Head-Twitch Response (HTR) Assay

This workflow illustrates the key steps in the primary in vivo behavioral assay for assessing 5-HT₂A receptor-mediated psychedelic-like effects in rodents.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂A receptor.

Materials & Reagents:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂A receptor.[4][7]

-

Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).[4]

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared in assay buffer.

-

Non-specific Control: 10 µM non-radiolabeled ketanserin.[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

-

Equipment: 96-well microfilter plates (e.g., GF/B), filtration apparatus, microplate scintillation counter.

Procedure:

-

Membrane Preparation: a. Culture and harvest cells expressing the h5-HT₂A receptor. b. Homogenize cells in ice-cold lysis buffer and centrifuge at low speed to remove nuclei. c. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration via a suitable method (e.g., Bradford assay).

-

Assay Setup (in 96-well plate): a. To each well, add in order: 50 µL of assay buffer, 50 µL of [³H]ketanserin (at a final concentration near its Kₔ value, e.g., 1-2 nM), and 50 µL of the test compound at various concentrations. b. For total binding wells, add 50 µL of vehicle instead of the test compound. c. For non-specific binding wells, add 50 µL of 10 µM ketanserin.

-

Reaction Initiation & Incubation: a. Add 50 µL of the receptor membrane preparation to each well to initiate the binding reaction. b. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

-

Termination & Filtration: a. Pre-soak the filter plate with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding to the filter.[1] b. Terminate the reaction by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold. c. Wash each well rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

-

Quantification: a. Dry the filter plate completely. b. Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Cell-Based Calcium Mobilization Assay for 5-HT₂A Functional Activity

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT₂A receptor.

Materials & Reagents:

-

Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor.[8]

-

Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium Indicator Dye: A calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit, Fluo-4 AM).[5]

-

Test Compound: this compound, prepared in serial dilutions in a suitable assay buffer.

-

Control Agonist: A known 5-HT₂A agonist (e.g., serotonin or DOI) for reference.

-

Equipment: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).

Procedure:

-

Cell Culture and Seeding: a. Culture cells under standard conditions (37°C, 5% CO₂). b. Seed the cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.[2]

-

Dye Loading: a. Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including an anion-transport inhibitor like probenecid (B1678239) to improve dye retention. b. Aspirate the culture medium from the cells and add the dye solution to each well. c. Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[2]

-

Measurement: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time. c. Establish a stable baseline fluorescence reading for several seconds. d. Use the instrument's liquid handler to add the test compound (25C-NB3OMe) or control agonist at various concentrations to the wells. e. Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.

Data Analysis:

-

For each concentration, determine the peak fluorescence response and subtract the baseline fluorescence.

-

Normalize the data, setting the response to the vehicle control as 0% and the maximal response of a full reference agonist as 100%.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy) values.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay

Objective: To quantify the in vivo 5-HT₂A receptor agonist activity of this compound in a rodent model.

Materials & Reagents:

-

Animals: Male C57BL/6J mice are commonly used.[8]

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

-

Equipment: Magnetometer system consisting of a cylindrical enclosure surrounded by a detector coil, a small neodymium magnet, and data acquisition software.

-

Surgical Supplies: Anesthesia, dental cement.

Procedure:

-

Animal Preparation (Surgical): a. Anesthetize a mouse and affix a small neodymium magnet to its skull using dental cement. b. Allow the animal a recovery period of at least one week post-surgery.[8]

-

Habituation: a. On the day of testing, place the mouse into the glass cylinder within the magnetometer coil. b. Allow the animal to habituate to the environment for at least 30 minutes before drug administration.[8]

-

Drug Administration: a. Administer a dose of this compound or vehicle via a chosen route (e.g., intraperitoneal or subcutaneous injection).

-

Data Recording: a. Immediately after injection, begin recording the electrical signals generated by the magnet's movement within the coil. b. Record data for a set period, typically 30-60 minutes.[8]

-

Data Analysis: a. Filter the raw data to remove low-frequency movements (e.g., grooming) and high-frequency noise. b. Identify head twitches based on their characteristic waveform signature (e.g., a sinusoidal wavelet with a frequency of ≥ 40 Hz and a duration < 0.15 s).[8] c. Quantify the total number of head twitches for each animal during the recording period. d. Plot the number of head twitches against the drug dose to generate a dose-response curve and calculate the ED₅₀ value (the dose that produces 50% of the maximal response).

References

- 1. 25C-NB3OMe - Wikipedia [en.wikipedia.org]

- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 25I-NBOMe [medbox.iiab.me]

In-Vitro Characterization of 25C-NB3OMe Hydrochloride: A Technical Guide

Disclaimer: Publicly available, detailed in-vitro characterization data for 25C-NB3OMe hydrochloride is scarce. This guide leverages data from the closely related and extensively studied compound, 25C-NBOMe hydrochloride , as a proxy to provide a comprehensive overview of the expected pharmacological profile and the methodologies used for its characterization. 25C-NB3OMe is a derivative of the phenethylamine (B48288) hallucinogen 2C-C and is recognized as a highly potent partial agonist for the human 5-HT2A receptor.[1]

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the in-vitro pharmacological properties, relevant signaling pathways, and experimental protocols pertinent to the NBOMe class of compounds.

Core Pharmacological Data

The N-(2-methoxybenzyl) substitution on the phenethylamine core structure significantly enhances the affinity and potency for the serotonin (B10506) 5-HT2A receptor. The following tables summarize the key quantitative data for 25C-NBOMe.

Table 1: Receptor Binding Affinities (Ki)

| Compound | 5-HT2A (nM) | 5-HT2C (nM) | Reference |

| 25C-NBOMe | 0.68 | 0.69 | [2] |

| 2C-C (parent compound) | 23.9 | 12.7 | [2] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Efficacy)

| Compound | Assay | 5-HT2A (EC50, nM) | 5-HT2C (EC50, nM) | 5-HT2A Efficacy | 5-HT2C Efficacy (% of 5-HT) | Reference |

| 25C-NBOMe | Ca2+ Mobilization | 265 | 47.2 | Full Agonist | 60% | [2] |

| 2C-C | Ca2+ Mobilization | 20.4 | 178 | Full Agonist | 29% | [2] |

Lower EC50 values indicate higher potency.

Table 3: In-Vitro Neurotoxicity (IC50)

| Compound | SH-SY5Y Cells (µM) | PC12 Cells (µM) | SN4741 Cells (µM) | Reference |

| 25C-NBOMe | 89 | 78 | 62 | [3][4] |

IC50 values represent the concentration at which 50% of cell viability is inhibited.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25C-NBOMe primarily initiates Gq-coupled signaling, leading to the activation of phospholipase C (PLC). Additionally, in-vitro studies on neuroblastoma cell lines have implicated other pathways in the cytotoxic effects of 25C-NBOMe.[5]

Caption: Gq-protein coupled signaling cascade initiated by 5-HT2A receptor activation.

Caption: Signaling pathways involved in 25C-NBOMe-induced neurotoxicity in vitro.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of novel compounds. Below are representative protocols for key assays.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

References

- 1. 25C-NB3OMe - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Toxicology of 25C-NBOMe Hydrochloride: A Technical Guide

Disclaimer: This document summarizes the currently available preliminary toxicological data for 25C-NBOMe. It is critical to note that there is a significant lack of specific toxicological studies for its derivative, 25C-NB3OMe hydrochloride. The information presented here pertains to 25C-NBOMe and should be interpreted with caution as a proxy for understanding the potential toxicities of its closely related analogues. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

25C-NBOMe is a potent synthetic hallucinogen derived from the 2C-C phenethylamine. Preliminary in vitro and in vivo studies, along with clinical case reports, indicate a significant potential for neurotoxicity and cardiotoxicity.[1] The primary mechanism of action is potent agonism at the serotonin (B10506) 5-HT2A receptor.[2][3] In vitro studies have demonstrated cytotoxicity in neuronal and cardiac cell lines, with evidence suggesting the involvement of the MAPK/ERK and Akt signaling pathways in its neurotoxic effects.[4] While comprehensive in vivo toxicity studies with determined LD50 values are lacking, reports of human fatalities and severe adverse events at low dosages underscore its dangerous toxicological profile.[2]

In Vitro Toxicology Data

Quantitative data from in vitro studies assessing the cytotoxicity of 25C-NBOMe are summarized below. These studies highlight the compound's potent cytotoxic effects on various cell lines.

Table 1: Cytotoxicity of 25C-NBOMe in Neuronal Cell Lines [4][5]

| Cell Line | Cell Type | Endpoint | IC50 (μM) | Comparison |

| SH-SY5Y | Human Neuroblastoma | Cell Viability | 89 | >50x more potent than Methamphetamine |

| PC12 | Rat Pheochromocytoma | Cell Viability | 78 | Methamphetamine IC50 in millimolar range |

| SN4741 | Murine Dopaminergic Neuronal | Cell Viability | 62 | Methamphetamine IC50 in millimolar range |

Table 2: Cardiotoxicity of 25C-NBOMe

| Cell Line | Cell Type | Endpoint | Observation |

| H9c2 | Rat Cardiomyocytes | Cell Viability | Reduced Viability |

| H9c2 | Rat Cardiomyocytes | Protein Expression | Downregulation of p21 (CDC24/RAC)-activated kinase 1 (PAK1)[1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from published studies on 25C-NBOMe.

-

Cell Culture:

-

Human SH-SY5Y neuroblastoma cells are cultured in a standard growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded into 96-well plates at a density of approximately 2.5 x 10^4 cells/cm².

-

-

Compound Exposure:

-

25C-NBOMe hydrochloride is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions are prepared in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 250 µM).

-

The culture medium is replaced with the medium containing the various concentrations of 25C-NBOMe, and the cells are incubated for 24 hours.

-

-

Cell Viability Assay (MTT Assay):

-

After the 24-hour incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

The IC50 value is calculated from the dose-response curve.

-

-

Western Blot Analysis for Signaling Pathway Proteins:

-

SH-SY5Y cells are treated with 25C-NBOMe at various concentrations or for different time points.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK, Akt, and GSK3β.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Cell Culture:

-

Rat H9c2 cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded into appropriate culture plates.

-

-

Compound Exposure:

-

A stock solution of 25C-NBOMe hydrochloride is prepared and diluted in the culture medium to the desired experimental concentrations.

-

Cells are exposed to the compound for a specified period (e.g., 24 hours).

-

-

Cell Viability Assessment:

-

Cell viability is determined using a standard assay such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, following the manufacturer's instructions.

-

-

Analysis of Protein Expression (e.g., PAK1):

-

Following treatment with 25C-NBOMe, H9c2 cells are harvested and lysed.

-

Protein expression levels of target proteins, such as p21-activated kinase 1 (PAK1), are analyzed by Western blotting as described in the neurotoxicity protocol.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways involved in 25C-NBOMe toxicity and a general experimental workflow.

Caption: Proposed signaling pathways in 25C-NBOMe-induced neurotoxicity.

Caption: General experimental workflow for in vitro toxicology testing.

In Vivo Toxicology and Clinical Effects

-

General Toxicity: Studies in zebrafish, rats, and Artemia salina have indicated developmental, cardiac, and neural toxicity, although specific dose-response data is limited.[1]

-

Human Intoxication: Case reports of human exposure to 25C-NBOMe describe a toxidrome consistent with sympathomimetic and serotonergic overstimulation.[1]

-

Adverse Effects: Commonly reported symptoms include:

-

Tachycardia (rapid heart rate)

-

Hypertension (high blood pressure)

-

Agitation and aggression

-

Seizures

-

Hyperthermia

-

Rhabdomyolysis (muscle breakdown)

-

Acute kidney injury

-

-

Fatalities: Multiple fatalities have been associated with the use of 25C-NBOMe, often due to accidental overdose.[2][3]

Conclusion and Future Directions

The available preliminary data strongly suggest that 25C-NBOMe is a substance with significant neurotoxic and cardiotoxic potential. The in vitro data provides a basis for understanding its cytotoxic mechanisms, implicating the Akt and MAPK/ERK signaling pathways. However, the lack of specific toxicological data for this compound represents a critical knowledge gap. Further research is imperative to fully characterize the toxicological profile of this class of compounds. Key areas for future investigation include:

-

Quantitative In Vivo Studies: Determination of LD50 values and comprehensive dose-response characterization in animal models.

-

Metabolism Studies: Identification and toxicological assessment of 25C-NBOMe and its analogues' metabolites.

-

Chronic Exposure Studies: Evaluation of the long-term toxicological effects of low-dose exposure.

-

Direct Comparative Studies: Toxicological comparison of 25C-NBOMe with its derivatives, including this compound, to elucidate structure-toxicity relationships.

References

- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 2. 25C-NBOMe: preliminary data on pharmacology, psychoactive effects, and toxicity of a new potent and dangerous hallucinogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

25C-NB3OMe hydrochloride IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 25C-NB3OMe hydrochloride, a potent synthetic phenethylamine (B48288) and a derivative of 2C-C. It acts as a powerful partial agonist of the human 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). This guide details its chemical identity, pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride |

| CAS Number | 1566571-57-0[1][2] |

| Molecular Formula | C₁₈H₂₂ClNO₃ • HCl |

| Molecular Weight | 372.3 g/mol |

Pharmacological Data

Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM)

| Compound | 5-HT₂ₐ |

| 25C-NBOMe | 2.89 ± 1.05[3][4] |

| 2C-C | 45 |

Table 2: Comparative Functional Potencies (EC₅₀ in nM)

| Compound | 5-HT₂ₐ (Calcium Mobilization) |

| 25C-NBOMe | 0.15 |

Signaling Pathways

Canonical 5-HT₂ₐ Receptor Signaling

As a potent 5-HT₂ₐ receptor agonist, 25C-NB3OMe is presumed to activate the canonical Gq/G₁₁ signaling pathway. This pathway is fundamental to the psychoactive effects of serotonergic hallucinogens. Upon binding of 25C-NB3OMe to the 5-HT₂ₐ receptor, the Gαq subunit of the associated G-protein is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The elevation of intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to a cascade of cellular responses.

Neurotoxicity-Associated Signaling

In-vitro studies on the related compound 25C-NBOMe have indicated that it can induce neurotoxicity through pathways involving the activation of the MAPK/ERK cascade and the inhibition of the Akt/GSK3β signaling pathway. This suggests that beyond the canonical Gq pathway, other signaling networks are recruited, which may contribute to the adverse effects observed with high doses of NBOMe compounds.

Experimental Protocols

The following are representative methodologies for the characterization of compounds like 25C-NB3OMe at the 5-HT₂ₐ receptor.

5-HT₂ₐ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT₂ₐ receptor.

-

Membrane Preparation:

-

CHO-K1 cells stably transfected with the human 5-HT₂ₐ receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 70-100 µ g/well .

-

-

Assay Procedure:

-

The assay is conducted in 96-well filter plates.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a radioligand, typically [³H]ketanserin (a 5-HT₂ₐ antagonist).

-

Varying concentrations of the test compound (e.g., this compound).

-

The membrane preparation.

-

-

For determination of non-specific binding, a high concentration of a known 5-HT₂ₐ antagonist (e.g., ketanserin) is used instead of the test compound.

-

The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

-

-

Filtration and Counting:

-

The contents of the wells are rapidly filtered through the filter plates using a vacuum manifold.

-

The filters are washed multiple times with cold wash buffer to remove unbound radioligand.

-

After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency (EC₅₀) of a test compound by quantifying the increase in intracellular calcium following 5-HT₂ₐ receptor activation.

-

Cell Preparation:

-

HEK-293 or CHO cells stably expressing the human 5-HT₂ₐ receptor are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.

-

-

Dye Loading:

-

The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The incubation is typically carried out for 30-60 minutes at 37°C in the dark.

-

-

Assay Procedure:

-

The dye-loading solution is removed, and the cells are washed with the assay buffer.

-

The plate is placed in a fluorescence microplate reader equipped with an automated injection system.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of the test compound (e.g., this compound) are automatically injected into the wells.

-

Fluorescence intensity is measured kinetically over time (e.g., every second for 100-200 seconds) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

A dose-response curve is generated by plotting the response against the logarithm of the test compound concentration.

-

The EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) is determined using non-linear regression analysis.

-

References

An In-depth Technical Guide on the Solubility and Stability of 25C-NB3OMe Hydrochloride in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 25C-NB3OMe hydrochloride, a potent phenethylamine (B48288) derivative. The focus is on its solubility in common laboratory solvents and its stability profile, critical parameters for designing and interpreting in vitro and in vivo experiments. This document synthesizes available data, outlines detailed experimental protocols for characterization, and visualizes key biological and experimental processes.

Solubility Profile

The solubility of this compound is a critical factor for preparing stock solutions and ensuring accurate dosing in experimental settings. As a hydrochloride salt, it is expected to have improved solubility in polar and aqueous media compared to its freebase form.

Quantitative Solubility Data

Quantitative solubility data for this compound has been reported in several common organic solvents and buffered solutions. The data is summarized in Table 1. For comparative purposes, Table 2 includes solubility data for the closely related structural analogs, 25C-NBOMe hydrochloride (the parent compound) and 25I-NBOMe 3-methoxy isomer hydrochloride (an analog with a different halogen).

Table 1: Quantitative Solubility of this compound

| Solvent System | Concentration (mg/mL) | Source |

| Dimethylformamide (DMF) | 10 | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 | [1] |

| Ethanol | 2 | [1] |

Table 2: Quantitative Solubility of Structural Analogs for Comparison

| Compound | Solvent System | Concentration (mg/mL) | Source |

| 25C-NBOMe HCl | Dimethylformamide (DMF) | 10 | [2] |

| DMSO | 3 | [2] | |

| Ethanol | 5 | [2] | |

| DMF:PBS (pH 7.0) (1:10) | 0.09 | [2] | |

| 25I-NB3OMe HCl | Dimethylformamide (DMF) | 30 | [3] |

| DMSO | 30 | [3] | |

| Ethanol | 20 | [3] | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 | [3] |

Stability and Storage

Proper storage and handling are essential to maintain the integrity of this compound and prevent degradation, which could impact experimental outcomes.

Storage Recommendations

While specific, long-term stability studies for this compound are not available in the public domain, data from suppliers of closely related NBOMe compounds provide guidance. For long-term storage, it is recommended to keep the compound as a crystalline solid at -20°C .[2][3] Vendor data for 25C-NBOMe hydrochloride and 25I-NBOMe 3-methoxy isomer hydrochloride suggest a stability of at least five years under these conditions.[2][3]

Solutions of the compound, particularly in protic solvents or aqueous buffers, are likely to be less stable. It is best practice to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a tightly sealed vial at -20°C or colder and protected from light.

Potential Degradation Pathways

Phenethylamines are susceptible to degradation through several mechanisms. Although specific degradation products for 25C-NB3OMe have not been characterized, likely pathways include:

-

Oxidation: The amine and methoxy (B1213986) groups can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

-

Dealkylation: The N-benzyl or methoxy groups could be cleaved under certain conditions.

-

Photodegradation: Exposure to UV light may induce degradation.

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions would be necessary to fully characterize the stability-indicating profile of this molecule.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound, as well as analytical methods for its quantification.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.[5]

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 300 RPM) for 24 to 48 hours to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature to permit the sedimentation of excess solid. For more robust separation, centrifuge the samples.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic solid particles.[5]

-

Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method.

Caption: Workflow for the Shake-Flask Solubility Protocol.

Analytical Methods for Quantification

Accurate quantification is essential for both solubility and stability studies. Methods for the analysis of 25C-NB3OMe have been described by forensic and research laboratories.

-

Gas Chromatography/Mass Spectrometry (GC/MS):

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃).[7]

-

Instrumentation: An Agilent gas chromatograph with a mass selective detector is typically used.[7]

-

Column: DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent.[7]

-

Temperatures: Injector and transfer line at 280°C.[7]

-

Oven Program: Start at 100°C, ramp to 300°C.[7]

-

-

Nuclear Magnetic Resonance (NMR):

-

High-Performance Liquid Chromatography (HPLC): While a specific method for 25C-NB3OMe is not detailed, methods for related NBOMes are common and involve reverse-phase chromatography coupled with UV or mass spectrometry detectors (LC-MS).[8][9] This is the preferred method for accurate quantification in solubility and stability studies.

Pharmacology and Signaling Pathways

25C-NB3OMe is a derivative of the phenethylamine hallucinogen 2C-C and acts as a highly potent partial agonist for the human 5-HT₂ₐ receptor.[10] Its psychoactive effects are primarily mediated through the activation of this receptor.

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.

-

Receptor Activation: 25C-NB3OMe binds to and activates the 5-HT₂ₐ receptor.

-

Gq Protein Cascade: This activation leads to the stimulation of phospholipase C (PLC).

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Cellular Response: IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

In vitro neurotoxicity studies of the related compound 25C-NBOMe suggest that its cellular effects may also involve the modulation of other critical signaling pathways, including the activation of the MAPK/ERK pathway and the inhibition of the pro-survival Akt/PKB pathway.[11]

Caption: 5-HT2A Receptor Signaling Pathway for 25C-NB3OMe.

References

- 1. 25C-NB3OMe (hydrochloride) | 1566571-57-0 [amp.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. swgdrug.org [swgdrug.org]

- 8. europeanreview.org [europeanreview.org]

- 9. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 25C-NB3OMe - Wikipedia [en.wikipedia.org]

- 11. 25I-NBOMe - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of NBOMe Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylphenethylamine (NBOMe) class of compounds represents a group of potent serotonergic psychedelics derived from the 2C-X series of phenethylamines.[1] Their defining structural feature is the N-(2-methoxybenzyl) substitution on the primary amine of the phenethylamine (B48288) core. This modification dramatically increases the affinity and potency of these compounds for the serotonin (B10506) 5-HT2A receptor, the primary target believed to mediate their hallucinogenic effects.[2][3] Understanding the intricate relationship between the chemical structure of NBOMe compounds and their pharmacological activity is crucial for the fields of medicinal chemistry, pharmacology, and drug development, not only in the context of their abuse potential but also for their use as powerful research tools to probe the serotonergic system.[1] This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of NBOMe compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Structure and Pharmacological Profile

The archetypal NBOMe compound is derived from a 2,5-dimethoxyphenethylamine (2C) core. The "25" in the nomenclature refers to the positions of the methoxy (B1213986) groups on the phenyl ring of the phenethylamine, while the letter following (e.g., 'I' in 25I-NBOMe) denotes the substituent at the 4-position.[1] The "NBOMe" signifies the N-(2-methoxybenzyl) group.[1]

NBOMe compounds are potent partial or full agonists at the 5-HT2A receptor.[4][5] The addition of the N-benzyl moiety significantly enhances the binding affinity and functional activity at this receptor compared to their 2C-X precursors.[6] For instance, 25I-NBOMe has a 16-fold higher affinity for the 5-HT2A receptor than its parent compound, 2C-I.[5] These compounds also exhibit high affinity for the 5-HT2C receptor and, to a lesser extent, the 5-HT2B receptor.[4][7]

Structure-Activity Relationships (SAR)

The pharmacological profile of NBOMe compounds is highly sensitive to structural modifications at three key positions: the 4-position of the phenethylamine ring, the N-benzyl ring, and the phenethylamine backbone itself.

Substitution at the 4-Position of the Phenethylamine Ring